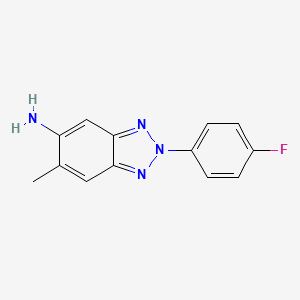

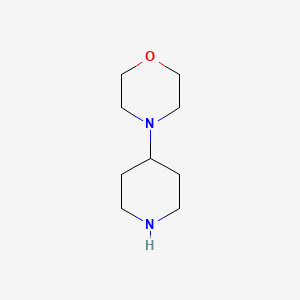

7-甲基-1,2,3,4-四氢吖啶-9-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a derivative of acridine, a heterocyclic compound that has been the subject of various chemical studies due to its potential pharmacological properties. While the provided papers do not directly discuss 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, they do provide insights into related compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related acridine derivatives has been explored in the literature. For instance, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . This method could potentially be adapted for the synthesis of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid by modifying the starting materials and reaction conditions to incorporate the 7-methyl group and the appropriate carboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of acridine derivatives is crucial for understanding their chemical behavior and potential biological activity. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound similar to 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, was determined using X-ray structural analysis . Such analysis provides detailed information about the arrangement of atoms within the molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of acridine derivatives can be studied through various chemical reactions. For example, the bromination and azo-coupling reactions of new 1,3-dihydroxyacridine-9-carboxylic acids were investigated . These reactions are important for functionalizing the acridine core and could be relevant for the chemical modification of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid to enhance its properties or to create novel derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are influenced by their molecular structure. Computer simulation was utilized to predict the pharmacokinetic and toxic properties of synthesized acridine compounds . Such simulations are valuable for assessing the potential efficacy and safety of new chemical entities before they are subjected to experimental testing. The physical properties, such as solubility, melting point, and stability, are also critical for the practical application and handling of these compounds.

科学研究应用

蛋白质组学研究

“7-甲基-1,2,3,4-四氢吖啶-9-羧酸” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质(特别是它们的结构和功能)进行大规模研究。这种化合物可用于分析蛋白质结构、相互作用和修饰。

DNA 嵌入

该化合物已被用于合成 DNA 嵌入剂 . DNA 嵌入剂用于插入 DNA 的平面含氮碱基之间。这会导致 DNA 解开和延长,影响其功能,并提供一种 DNA 操作方法。

用于生物学研究的分子合成

这种化合物参与用于各种生物学研究的分子合成 . 它已被用于通过氧化脱羧合成哈尔敏衍生物、异喹啉、β-咔啉和 3-脱氮嘌呤的细胞毒性和杀虫活性 .

细胞毒性评估

该化合物已被用于 1,3-二取代和 1,3,9-三取代 β-咔啉的细胞毒性评估 . 这些评估对于开发新药和治疗方法至关重要,特别是在肿瘤学领域。

化学研究

作为具有特定分子式 (C15H15NO2) 和分子量 (241.29) 的化学化合物,“7-甲基-1,2,3,4-四氢吖啶-9-羧酸” 用于各种化学研究应用 .

制药研究

这种化合物用作药物二级标准品 . 药物二级标准品是经过验证且特性良好的药物物质,用于校准、限定和验证制药研究和质量控制中的分析方法。

作用机制

Target of Action

It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.

Mode of Action

If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.

Biochemical Pathways

Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.

属性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAJPSWHTFQIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)